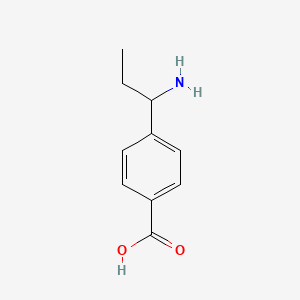

4-(1-Aminopropyl)benzoicacid

Description

Contextualization within Aminobenzoic Acid Chemistry

Aminobenzoic acids are characterized by a benzene (B151609) ring substituted with both an amino group and a carboxylic acid group. nih.gov The parent compound, 4-aminobenzoic acid (PABA), is a well-studied molecule with a long history of use in various applications, including as a precursor for the synthesis of folic acid in many organisms and as a UV filter in sunscreens. nih.govwikipedia.orgmdpi.com

The derivatization of PABA is a significant area of research, as modifications to the amino or carboxyl groups can lead to new compounds with enhanced or entirely different properties. nih.govresearchgate.net The introduction of an alkyl group, such as the propyl group in 4-(1-Aminopropyl)benzoic acid, is a common strategy to modulate the compound's physical and chemical characteristics. tandfonline.comnih.gov This N-alkylation can influence the molecule's reactivity, solubility, and biological activity. tandfonline.com For instance, various N- and O-alkylated derivatives of PABA have been synthesized and evaluated for their potential cytotoxic properties against cancer cell lines. tandfonline.comnih.govtandfonline.com

The synthesis of such derivatives often involves one-pot reactions using alkylating agents and a catalyst like potassium carbonate under mild conditions. tandfonline.comnih.gov These methods have proven efficient for creating a library of aminobenzoic acid analogs for further study. tandfonline.comnih.govtandfonline.com

Overview of Research Significance and Academic Trajectory

While direct and extensive research on 4-(1-Aminopropyl)benzoic acid is not yet widely published, its structural similarity to other researched aminobenzoic acid derivatives points to several areas of potential significance. The parent molecule, PABA, and its derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.comexplorationpub.comnih.gov

The modification of the amino group, as seen in 4-(1-Aminopropyl)benzoic acid, can be a key factor in tuning these biological activities. mdpi.com For example, the creation of Schiff bases from PABA has yielded compounds with notable antibacterial and antifungal properties. mdpi.comnih.gov Furthermore, derivatives of aminobenzoic acids are being explored for their potential in treating neurodegenerative diseases by inhibiting enzymes like cholinesterase. nih.govresearchgate.net

The academic trajectory for 4-(1-Aminopropyl)benzoic acid is likely to follow the path of other PABA derivatives, with initial research focusing on efficient synthesis methods, followed by extensive screening for various biological activities. researchgate.net Its potential as a building block in medicinal chemistry is significant, offering a scaffold that can be further modified to develop novel therapeutic agents. nih.govresearchgate.net As research continues, it is anticipated that the unique properties and applications of 4-(1-Aminopropyl)benzoic acid will be further elucidated, solidifying its place within the field of chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

4-(1-aminopropyl)benzoic acid |

InChI |

InChI=1S/C10H13NO2/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) |

InChI Key |

XGNJRKZKIUUUAO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(=O)O)N |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization of 4 1 Aminopropyl Benzoic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of their constituent atoms.

Proton NMR (¹H-NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For analogues of 4-(1-Aminopropyl)benzoic acid, such as 4-Aminobenzoic acid, the ¹H-NMR spectrum reveals characteristic signals for the aromatic protons, the amine protons, and the carboxylic acid proton.

In a typical ¹H-NMR spectrum of 4-Aminobenzoic acid, the aromatic protons appear as two distinct doublets in the downfield region, a consequence of the para-substitution pattern on the benzene (B151609) ring. The protons ortho to the electron-donating amino group are shielded and appear at a lower chemical shift compared to the protons ortho to the electron-withdrawing carboxylic acid group. The amine protons often present as a broad singlet, and its chemical shift can be concentration and solvent dependent. The acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet at a very low field, often above 10 ppm.

For 4-(1-Aminopropyl)benzoic acid, the ¹H-NMR spectrum is expected to show additional signals corresponding to the aminopropyl group. Specifically, a triplet for the terminal methyl group, a multiplet for the methylene (B1212753) group, and a multiplet for the methine proton attached to both the amino group and the aromatic ring.

Table 1: Predicted ¹H-NMR Data for 4-(1-Aminopropyl)benzoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (ortho to COOH) | 7.8 - 8.0 | Doublet | ~8.0 |

| Aromatic H (ortho to CH) | 7.2 - 7.4 | Doublet | ~8.0 |

| Carboxylic Acid H | 12.0 - 13.0 | Broad Singlet | - |

| Methine H (-CH(NH₂)-) | 4.0 - 4.2 | Triplet | ~7.0 |

| Methylene H (-CH₂-) | 1.7 - 1.9 | Sextet | ~7.0 |

| Methyl H (-CH₃) | 0.9 - 1.1 | Triplet | ~7.0 |

| Amine H (-NH₂) | 1.5 - 3.0 | Broad Singlet | - |

Note: The predicted data is based on the analysis of similar structures and standard chemical shift values.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C-NMR spectrum of 4-Aminobenzoic acid, distinct signals are observed for the carboxylic carbon, the four unique aromatic carbons due to para-substitution, and any aliphatic carbons.

The carbonyl carbon of the carboxylic acid group is significantly deshielded and appears at a chemical shift typically in the range of 165-185 ppm. The aromatic carbons show a range of chemical shifts depending on the substituent effects. The carbon atom attached to the amino group (C-4) is shielded, while the carbon attached to the carboxylic acid group (C-1) is deshielded.

For 4-(1-Aminopropyl)benzoic acid, additional signals for the three carbons of the aminopropyl side chain would be present in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C-NMR Data for 4-(1-Aminopropyl)benzoic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid C=O | 168 - 172 |

| Aromatic C-1 (attached to COOH) | 129 - 132 |

| Aromatic C-2, C-6 | 128 - 130 |

| Aromatic C-4 (attached to CH) | 148 - 152 |

| Aromatic C-3, C-5 | 113 - 116 |

| Methine C (-CH(NH₂)-) | 55 - 60 |

| Methylene C (-CH₂-) | 28 - 32 |

| Methyl C (-CH₃) | 10 - 14 |

Note: The predicted data is based on the analysis of similar structures and standard chemical shift values.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

The FTIR spectrum of aminobenzoic acid analogues displays characteristic absorption bands corresponding to the various functional groups. For 4-Aminobenzoic acid, the spectrum is dominated by bands from the carboxylic acid and amino groups, as well as the aromatic ring.

The O-H stretching vibration of the carboxylic acid group appears as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretching of the carboxylic acid gives rise to a strong, sharp peak typically around 1680-1710 cm⁻¹. The N-H stretching vibrations of the primary amine group are observed as two bands in the 3300-3500 cm⁻¹ region. The C-N stretching vibration appears in the 1250-1350 cm⁻¹ range. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region.

For 4-(1-Aminopropyl)benzoic acid, additional C-H stretching bands from the alkyl chain would be expected in the 2850-2960 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for 4-(1-Aminopropyl)benzoic acid Analogues

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1680-1710 |

| Amine | N-H Stretch | 3300-3500 (two bands) |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Alkyl Group | C-H Stretch | 2850-2960 |

| Amine | C-N Stretch | 1250-1350 |

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectrophotometry, provides insights into the electronic transitions within a molecule and is particularly useful for conjugated systems.

The UV-Vis spectrum of 4-Aminobenzoic acid and its analogues is characterized by strong absorptions in the ultraviolet region, arising from π→π* electronic transitions within the benzene ring and the conjugated system formed by the aromatic ring, the carboxylic acid group, and the amino group.

Typically, substituted benzoic acids show two main absorption bands. For 4-Aminobenzoic acid, these bands are often observed around 220-230 nm and 270-290 nm. The position and intensity of these bands can be influenced by the solvent polarity and pH. The amino group acts as an auxochrome, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid.

The UV-Vis spectrum of 4-(1-Aminopropyl)benzoic acid is expected to be very similar to that of 4-Aminobenzoic acid, as the aminopropyl group is not expected to significantly alter the electronic transitions of the aromatic chromophore.

Table 4: UV-Vis Absorption Maxima for 4-Aminobenzoic Acid

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Ethanol | ~228 | ~285 |

| Water (acidic pH) | ~226 | ~278 |

| Water (basic pH) | ~220 | ~267 |

Note: The absorption maxima can vary slightly depending on the specific solvent and pH conditions.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. Various ionization and analysis methods can be applied to characterize 4-(1-Aminopropyl)benzoic acid.

Electron Impact Mass Spectrometry (EIMS) involves bombarding a sample with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.

For benzoic acid, the parent compound, EIMS typically shows a prominent molecular ion peak ([M]⁺) at m/z 122. docbrown.info Key fragments include ions at m/z 105, resulting from the loss of a hydroxyl radical (•OH), and m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺) formed by the loss of the entire carboxyl group. docbrown.info Another notable fragment can be observed at m/z 94, which is suggested to be a phenol (B47542) cation radical ([C₆H₆O]⁺•). stackexchange.com

Extrapolating to 4-(1-Aminopropyl)benzoic acid (Molecular Weight: 179.22 g/mol ), the EIMS spectrum would be expected to show a molecular ion peak at m/z 179. The fragmentation would likely be dominated by cleavages at the aminopropyl side chain. Alpha-cleavage next to the amine is a common fragmentation pathway for amines, which would lead to characteristic fragments. libretexts.orgmiamioh.edu

Predicted EIMS Fragmentation Pattern for 4-(1-Aminopropyl)benzoic acid:

| Predicted m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 179 | [C₁₀H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 150 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the propyl chain |

| 134 | [M - COOH]⁺ | Loss of the carboxyl group |

| 106 | [C₇H₈N]⁺ | Cleavage of the bond between the propyl group and the aromatic ring |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile and thermally stable compounds in the gas phase before their detection by mass spectrometry. Due to the presence of both a carboxylic acid and an amino group, 4-(1-Aminopropyl)benzoic acid is a polar and non-volatile compound, making it unsuitable for direct GC-MS analysis.

To make it amenable to GC-MS, derivatization is necessary to block the active hydrogen atoms, thereby increasing volatility and thermal stability. A common method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. Studies on aminobenzoic acids have shown that both the amino and carboxyl groups can be derivatized, leading to mono- or di-TMS products. hmdb.cahmdb.canist.gov

For 4-(1-Aminopropyl)benzoic acid, a di-TMS derivative would be expected, with TMS groups on both the carboxylic acid and the primary amine. The GC retention index and the mass spectrum of this derivative would then be used for its identification and quantification. The mass spectrum of the TMS-derivatized compound would show a new molecular ion peak and characteristic fragments resulting from the loss of TMS groups and other parts of the molecule.

Typical GC-MS Conditions for Derivatized Aminobenzoic Acid Analogues:

| Parameter | Condition |

|---|---|

| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column hmdb.cahmdb.ca |

| Carrier Gas | Helium |

| Derivatization Agent | Trimethylsilyl (TMS) reagents nist.gov |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Impact (EI) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method for the analysis of polar and non-volatile compounds like 4-(1-Aminopropyl)benzoic acid. This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

A reversed-phase HPLC system would likely be used for separation, with a mobile phase consisting of an aqueous component (with an acid like formic acid for better peak shape and ionization) and an organic modifier (like acetonitrile (B52724) or methanol). Detection would typically be performed using an electrospray ionization (ESI) source, most likely in positive ion mode due to the basicity of the amino group, which readily accepts a proton to form the precursor ion [M+H]⁺ at m/z 180.

In the tandem mass spectrometer, this precursor ion is then fragmented to produce product ions. The fragmentation of deprotonated benzoic acid derivatives often involves the loss of carbon dioxide. fu-berlin.de For 4-(1-Aminopropyl)benzoic acid, collision-induced dissociation (CID) would likely result in the loss of the aminopropyl side chain or parts of it. The selection of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification. This technique is also crucial for distinguishing between isomers, as different isomers can produce unique fragmentation patterns or fragment ion ratios. researchgate.netnih.govnih.govomicsonline.org

Predicted LC-MS/MS Parameters for 4-(1-Aminopropyl)benzoic acid:

| Parameter | Condition |

|---|---|

| LC Column | C18 or Biphenyl reversed-phase vu.edu.au |

| Mobile Phase | Water/Methanol or Water/Acetonitrile with 0.1% Formic Acid vu.edu.au |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (Q1) | m/z 180 ([M+H]⁺) |

| Predicted Product Ions (Q3) | Fragments resulting from loss of NH₃, C₂H₅, or the entire side chain. |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for the separation of 4-(1-Aminopropyl)benzoic acid from its starting materials, byproducts, and potential isomers, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. For a zwitterionic compound like 4-(1-Aminopropyl)benzoic acid, reversed-phase HPLC is a common approach. who.int

Typical HPLC Conditions for the Separation of Aminobenzoic Acid Analogues:

| Parameter | Condition |

|---|---|

| Stationary Phase | C18, Phenyl-Hexyl |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., ammonium (B1175870) acetate) or acid (e.g., formic acid) sielc.com |

| Detection | UV-Vis (typically around 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

The separation of positional isomers of compounds like aminobenzoic acid can be challenging with standard reversed-phase HPLC due to their similar hydrophobicities. sielc.com Mixed-mode chromatography, which utilizes a stationary phase with both reversed-phase and ion-exchange characteristics, offers a powerful solution. chromatographyonline.com

For a compound like 4-(1-Aminopropyl)benzoic acid, a mixed-mode column with both hydrophobic (e.g., C18) and cation-exchange functionalities would be ideal. helixchrom.com This allows for simultaneous interaction based on the compound's hydrophobicity and its positive charge (on the protonated amino group). By carefully controlling the mobile phase pH and ionic strength, the retention of different isomers can be fine-tuned to achieve separation. For instance, the three isomers of aminobenzoic acid have been successfully separated using a reversed-phase/cation-exchange column. sielc.com This approach exploits the subtle differences in the pKa values and spatial arrangement of the functional groups of the isomers, leading to enhanced resolution. helixchrom.comhelixchrom.com

Example of Mixed-Mode Chromatography Conditions for Aminobenzoic Acid Isomers:

| Parameter | Condition |

|---|---|

| Column | Reversed-phase/cation-exchange (e.g., Coresep 100, Primesep 100) sielc.comhelixchrom.com |

| Mobile Phase | Acetonitrile/Water/Ammonium Formate Buffer helixchrom.com |

| Detection | UV, MS-compatible helixchrom.com |

| Key Separation Principle | Exploits differences in both hydrophobicity and ionic interactions of the isomers. helixchrom.com |

Elemental Composition Analysis (e.g., C, H, N)

Elemental analysis is a cornerstone of chemical characterization, providing the fundamental percentage composition of a compound. This technique is crucial for verifying the empirical formula of a synthesized molecule. For 4-(1-Aminopropyl)benzoic acid, with a molecular formula of C10H13NO2, the theoretical elemental composition can be calculated. However, experimental data from combustion analysis, which would confirm these theoretical values, are not prominently available in published research.

In typical studies of analogous benzoic acid derivatives, elemental analysis is a standard procedure. For instance, research on various substituted aminobenzoic acids consistently reports the experimentally determined percentages of carbon, hydrogen, and nitrogen. nih.govresearchgate.net These results are then compared against the calculated theoretical values to confirm the purity and identity of the synthesized compounds. The absence of such published data for 4-(1-Aminopropyl)benzoic acid limits a comprehensive verification of its empirical formula from experimental findings.

Theoretical Elemental Composition of 4-(1-Aminopropyl)benzoic acid

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 67.02% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.32% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.82% |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.86% |

| Total | 179.219 | 100.00% |

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. For pharmaceutical and chemical compounds, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms, confirming the compound's stereochemistry and solid-state conformation. Powder X-ray diffraction (PXRD) is also essential for characterizing the crystalline form of a bulk sample, identifying polymorphs, and assessing purity. researchgate.net

Despite the importance of this technique, specific X-ray diffraction data for 4-(1-Aminopropyl)benzoic acid, such as its crystal system, space group, and unit cell dimensions, have not been found in the public scientific literature. Studies on related benzoic acid derivatives frequently employ X-ray crystallography to elucidate their molecular structures and intermolecular interactions, such as hydrogen bonding, which governs their packing in the solid state. semanticscholar.orgresearchgate.net For example, the crystal structure of 4-benzamido-2-hydroxybenzoic acid has been determined to be monoclinic with a P2/c space group. semanticscholar.org This level of detailed structural information is currently unavailable for 4-(1-Aminopropyl)benzoic acid.

Computational Chemistry and Theoretical Modeling Applied to 4 1 Aminopropyl Benzoic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, grounded in the principles of quantum mechanics. These methods provide detailed information about the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. vjst.vn It is employed to optimize the molecular geometry, predict vibrational frequencies, and calculate various electronic properties. For 4-(1-aminopropyl)benzoic acid, DFT calculations can determine the most stable conformation by finding the minimum energy structure.

These calculations can also provide insights into the molecule's reactivity through the analysis of its molecular electrostatic potential (MEP) surface. vjst.vn The MEP map highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For instance, the oxygen atoms of the carboxylic acid group would be expected to show a negative potential, while the amine group's hydrogens would exhibit a positive potential.

DFT studies on similar molecules, like benzoic acid, have been used to analyze thermodynamic properties in different solvents, showing how polarity can affect molecular stability. vjst.vn Such an analysis for 4-(1-aminopropyl)benzoic acid would be crucial for understanding its behavior in various chemical environments.

Table 1: Hypothetical DFT-Calculated Properties for 4-(1-Aminopropyl)benzoic acid (Note: These values are illustrative and based on typical results for similar aromatic compounds.)

| Property | Calculated Value |

| Total Energy | -552.45 Hartrees |

| Dipole Moment | 3.25 Debye |

| C=O Bond Length | 1.22 Å |

| N-H Bond Length | 1.01 Å |

| C-N Bond Length | 1.47 Å |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. vjst.vn A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. vjst.vn For 4-(1-aminopropyl)benzoic acid, the presence of both an electron-donating amine group and an electron-withdrawing carboxylic acid group on the benzene (B151609) ring would significantly influence the energies of these frontier orbitals. Computational analysis can quantify how these substituent groups modulate the electronic properties and reactivity of the molecule. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for 4-(1-Aminopropyl)benzoic acid (Note: These values are for illustrative purposes.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.87 eV |

| LUMO | -1.21 eV |

| HOMO-LUMO Gap | 4.66 eV |

Molecular Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular simulations are used to study the dynamic behavior of molecular systems over time.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. unimi.it By simulating the interactions within a system over a period of time, MD can reveal valuable information about the collective behavior of molecules, such as aggregation, diffusion, and conformational changes. rsc.org

Table 3: Potential Insights from MD Simulations of 4-(1-Aminopropyl)benzoic acid

| Simulation Focus | Information Gained |

| Solvation in Water | Hydrogen bonding network, hydration shell structure, diffusion coefficient. |

| Aggregation Behavior | Tendency to form dimers or larger clusters, influence of concentration. |

| Interaction with Surfaces | Adsorption mechanisms, orientation at interfaces. |

| Conformational Dynamics | Flexibility of the aminopropyl side chain, rotational freedom of the carboxyl group. |

Structure-Reactivity and Structure-Property Relationship Studies

A key goal of computational chemistry is to establish clear relationships between a molecule's structure and its resulting reactivity and properties. By systematically modifying the structure of 4-(1-aminopropyl)benzoic acid in silico (e.g., by changing substituents or altering stereochemistry), researchers can predict how these changes will affect its behavior.

For instance, the interplay between the electron-donating aminopropyl group and the electron-withdrawing carboxylic acid group is crucial. Computational models can quantify this electronic push-pull effect and relate it to the molecule's acidity (pKa), reactivity in specific reactions, and even its potential biological activity. researchgate.net FMO theory is a cornerstone of these studies, as it directly links the electronic structure (HOMO-LUMO energies) to reactivity. wikipedia.org These computational predictions can then guide the synthesis of new derivatives with desired properties.

Table 4: Predicted Influence of Structural Features on Reactivity and Properties

| Structural Feature | Predicted Influence |

| Carboxylic Acid Group | Primary site for deprotonation (acidity); hydrogen bond acceptor. |

| Amino Group | Primary site for protonation (basicity); hydrogen bond donor; increases electron density of the aromatic ring. |

| Propyl Chain | Provides conformational flexibility; contributes to steric hindrance around the amino group. |

| Aromatic Ring | π-system influences electronic properties; site for electrophilic substitution. |

In Silico Analyses of Binding Affinities

In the context of drug discovery and materials science, understanding how a molecule binds to a specific target, such as a protein or a surface, is essential. In silico methods, particularly molecular docking, are used to predict the binding mode and affinity of a ligand to a receptor. researchgate.net

Molecular docking simulations would involve placing the 3D structure of 4-(1-aminopropyl)benzoic acid into the binding site of a target protein. The software then calculates the most favorable binding orientation and estimates the binding energy, which is a measure of the affinity between the molecule and the protein. researchgate.net These studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. stmjournals.com Such analyses are invaluable for screening large libraries of compounds and prioritizing candidates for experimental testing.

Table 5: Hypothetical Molecular Docking Results for 4-(1-Aminopropyl)benzoic acid with a Target Protein (Note: These values are illustrative and depend on the specific protein target.)

| Parameter | Value | Interpretation |

| Binding Energy (ΔG) | -8.5 kcal/mol | A lower value indicates a stronger, more favorable binding interaction. |

| Inhibition Constant (Ki) | 1.5 µM | Predicted concentration required to inhibit the protein's function by 50%. |

| Key Interactions | Hydrogen bonds with Ser-122, Asp-125; Pi-cation interaction with Lys-78. | Specific amino acid residues involved in stabilizing the binding. |

Applications and Advanced Research Directions for 4 1 Aminopropyl Benzoic Acid As a Synthetic Building Block

Role in Organic Synthesis as a Modular Unit

As a modular unit, 4-(1-Aminopropyl)benzoic acid provides chemists with a well-defined scaffold that can be predictably incorporated into larger, more complex structures. Its amino and carboxyl groups serve as reliable handles for forming amide, ester, and salt linkages, while the phenyl ring provides a rigid core.

Construction of Supramolecular Architectures

While direct studies on 4-(1-Aminopropyl)benzoic acid in supramolecular chemistry are not extensively documented, the principles governing the assembly of related aminobenzoic acids provide a strong basis for its potential. Molecules like p-aminobenzoic acid (PABA) are well-suited for creating hydrogen-bonded networks. The carboxylic acid and amino groups are ideal for forming predictable patterns, which is a key strategy in designing specific supramolecular assemblies. For instance, PABA has been shown to form multicomponent complexes with various cyclic molecules, where proton transfer from the carboxylic group to an amino group on another molecule results in organic salts. These salts are held together by strong, charge-assisted hydrogen bonds.

Design of Rigid Spacers and Ligands in Chemical Biology

In chemical biology, molecules that can act as rigid spacers or ligands are crucial for developing probes, inhibitors, and other bioactive compounds. Aminobenzoic acid derivatives are of great interest for these applications. Their rigid aromatic backbone can be used to control the spatial relationship between different functional groups or to present specific binding motifs to biological targets like proteins and nucleic acids.

The defined geometry of 4-(1-Aminopropyl)benzoic acid makes it an excellent candidate for a rigid linker. By reacting its amino and carboxyl termini with other molecules, it can be inserted as a cassette to enforce a specific distance and orientation between two points of interest. Furthermore, the core aminobenzoic acid structure can serve as a ligand for metal ions or as a recognition element for enzyme active sites. The chiral center introduced by the aminopropyl group could be particularly important for designing stereoselective ligands that can differentiate between enantiomeric binding sites in biological systems.

Precursors for Advanced Organic Frameworks

Advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are constructed from molecular building blocks. Aminobenzoic acids are frequently used as the organic linkers in these materials. For example, 4-aminobenzoic acid has been used to generate amine-functionalized clusters in situ, which are then stitched together to form a crystalline MOF structure. The amino and carboxylate groups coordinate with metal centers to create extended, porous networks.

4-(1-Aminopropyl)benzoic acid is a promising, albeit underexplored, candidate for creating novel organic frameworks. Its ability to connect metal clusters or other organic units through its two functional groups could lead to the formation of new 2D or 3D frameworks. The propyl group would project into the pores of the resulting framework, influencing the pore size, shape, and chemical environment. This could be leveraged to create materials with tailored properties for applications in gas storage, separation, or catalysis.

Contributions to Materials Science

The structural features of 4-(1-Aminopropyl)benzoic acid also suggest its utility in the development of functional materials, including colorants and advanced polymers.

Development of Dyes and Pigments

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute a large and commercially significant class of colorants. The general synthesis involves the diazotization of a primary aromatic amine, which is then coupled with a suitable nucleophile (the coupling component) to form the N=N azo linkage, the chromophore responsible for the color. Various aminobenzoic acids have been utilized in this context.

Although specific examples employing 4-(1-Aminopropyl)benzoic acid are not prevalent in the literature, its primary aromatic amine group can readily undergo diazotization. The resulting diazonium salt could then be reacted with various coupling partners, such as phenols or naphthols, to produce a wide array of azo dyes. The properties of the resulting dye, including its color, solubility, and fastness, would be influenced by the entire molecular structure, including the propyl and carboxylic acid groups. The carboxylic acid, in particular, can be used to improve water solubility, making it useful for creating acid dyes for polyamide fibers like nylon.

Table 1: Potential Azo Dyes Derived from 4-(1-Aminopropyl)benzoic acid

| Diazonium Component | Coupling Component | Potential Dye Class | Potential Color Range |

|---|---|---|---|

| 4-(1-Aminopropyl)benzoic acid | Phenol (B47542) | Acid Azo Dye | Yellow - Orange |

| 4-(1-Aminopropyl)benzoic acid | 2-Naphthol | Acid Azo Dye | Orange - Red |

| 4-(1-Aminopropyl)benzoic acid | Aniline | Basic Azo Dye | Yellow |

This table is illustrative of the potential synthesis pathways based on established azo dye chemistry.

Synthesis of Functional Polymers and Composites

Aminobenzoic acids are valuable monomers for the synthesis of functional polymers, particularly aromatic polyamides (aramids). These polymers are known for their high thermal stability and mechanical strength. Polymerization can occur through the condensation reaction between the amino group of one monomer and the carboxylic acid group of another.

4-(1-Aminopropyl)benzoic acid can serve as an AB-type monomer for direct polycondensation, yielding a polyamide with the repeating unit derived from the monomer itself. The resulting polymer would feature a propyl group pendant to the polymer backbone, which would affect its solubility, thermal properties, and chain packing. Alternatively, it could be copolymerized with other diamines or diacids to precisely tune the properties of the final material. Such polymers could find applications as high-performance fibers, films, or as components in composite materials. The formation of polymeric salts by reacting the amine or carboxylic acid groups with other polymers or acids is another route to creating novel polymer blends and composites.

Table 2: List of Compounds

| Compound Name |

|---|

| 4-(1-Aminopropyl)benzoic acid |

| 4-aminobenzoic acid (p-aminobenzoic acid, PABA) |

| Phenol |

| 2-Naphthol |

| Aniline |

Intermediacy in Specialized Chemical Synthesis

As a key intermediate, 4-(1-Aminopropyl)benzoic acid serves as a foundational component in the multi-step synthesis of more complex molecules. Its bifunctional nature allows for sequential or orthogonal reactions, enabling the construction of intricate molecular architectures.

Pathways to Complex Pharmaceutical Intermediates

The synthesis of complex pharmaceutical intermediates often involves the strategic incorporation of fragments like 4-(1-Aminopropyl)benzoic acid. While specific, publicly detailed pathways originating from this exact compound are limited in readily available literature, its structural motifs are present in various pharmacologically active agents. The general synthetic strategies that would be employed involve leveraging both the amino and carboxylic acid functionalities.

For instance, the amino group can be acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. Simultaneously or sequentially, the carboxylic acid group can be esterified, converted to an amide, or reduced to an alcohol, providing further points for molecular elaboration. These transformations are fundamental in building the carbon skeleton and introducing the necessary pharmacophores for biological activity.

Table 1: Potential Synthetic Transformations of 4-(1-Aminopropyl)benzoic acid

| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |

| Amino Group | Acylation | Acid chlorides, Anhydrides | Amide |

| Alkylation | Alkyl halides | Secondary/Tertiary Amine | |

| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Substituted Amine | |

| Carboxylic Acid | Esterification | Alcohols, Acid catalyst | Ester |

| Amide Coupling | Amines, Coupling agents (e.g., DCC, EDC) | Amide | |

| Reduction | LiAlH₄, BH₃ | Alcohol |

Exploration of Structure-Activity Relationships in Synthesized Derivatives

The systematic modification of a lead compound to understand how structural changes affect its biological activity is a cornerstone of drug discovery. Derivatives of 4-(1-Aminopropyl)benzoic acid are valuable tools in such structure-activity relationship (SAR) studies. By systematically altering different parts of the molecule, researchers can identify the key structural features responsible for a desired pharmacological effect.

For example, modifying the length and branching of the aminopropyl chain can influence the compound's interaction with a biological target. Similarly, the nature and position of substituents on the phenyl ring can impact properties such as solubility, metabolic stability, and binding affinity.

Table 2: Investigating Structure-Activity Relationships of 4-(1-Aminopropyl)benzoic acid Derivatives

| Molecular Region | Modification Strategy | Property to Investigate |

| Aminopropyl Chain | Varying chain length and branching | Steric hindrance, Lipophilicity |

| Amino Group | Acylation, Alkylation | Hydrogen bonding capacity, Basicity |

| Phenyl Ring | Introduction of substituents (e.g., halogens, alkyl groups) | Electronic effects, Metabolic stability |

| Carboxylic Acid | Conversion to esters, amides | Polarity, Prodrug potential |

Through the synthesis and biological evaluation of a library of such derivatives, a comprehensive SAR profile can be established. This knowledge is crucial for the rational design of more potent and selective therapeutic agents. While specific research findings on derivatives of 4-(1-Aminopropyl)benzoic acid are not extensively documented in public literature, the principles of SAR exploration provide a clear framework for future investigations into its potential as a pharmacologically active scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.